molecular formula C18H13ClF3N5O B2949417 3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672951-01-8

3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide

Cat. No.: B2949417
CAS No.: 672951-01-8
M. Wt: 407.78
InChI Key: YVUFUAUJFRPYHB-UHFFFAOYSA-N
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Description

The compound 3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide is a specialized chemical with the molecular formula C18H13ClF3N5O . It features a 1,2,4-triazine core, a ring system known to be of significant interest in medicinal chemistry and drug discovery. Derivatives of the 1,2,4-triazine scaffold have been documented in scientific literature for their diverse biological activities, which can include analgesic and anti-inflammatory properties . The structure of this particular molecule incorporates a phenyl ring and a trifluoromethyl group on the triazine core, which are common pharmacophores that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The specific research applications and detailed mechanism of action for this compound are areas for further investigation by qualified researchers. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O/c1-27(26-17(28)12-8-5-9-13(19)10-12)16-14(18(20,21)22)24-25-15(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUFUAUJFRPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide (CAS No. 672951-01-8) is a synthetic organic compound with notable pharmacological potential. Its unique structure, characterized by a trifluoromethyl group and a triazine moiety, suggests significant biological activity, particularly in medicinal chemistry and agrochemical applications.

  • Molecular Formula : C18_{18}H13_{13}ClF3_{3}N5_{5}O
  • Molecular Weight : 407.78 g/mol
  • Chemical Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for further research.

The biological activity of this compound is primarily attributed to its triazine component. Triazine derivatives are known for their diverse pharmacological effects, which include:

  • Antimicrobial Activity : Triazine derivatives often exhibit antimicrobial properties, making them suitable for developing new antibiotics.
  • Anticancer Activity : Studies indicate that certain triazines can inhibit cancer cell growth through various mechanisms, including interference with DNA synthesis.

Biological Activity Data

The following table summarizes the biological activities and mechanisms associated with this compound and related compounds:

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerInhibition of cell signaling pathways
N-methyl-N'-(3-phenyl)-6-(trifluoromethyl)-1,2,4-triazineAntimicrobialDisruption of bacterial cell wall synthesis
4-chloro-N-methyl-N'-(3-pyridyl)-1,2,4-triazoleAnticancerInduction of apoptosis in cancer cells
FlucofuronHerbicidalInhibition of photosynthesis in plants

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition Studies : Preliminary research indicates potential binding to enzymes involved in metabolic pathways. This binding may alter enzyme activity and lead to therapeutic effects.
  • Cell Culture Experiments : In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. The exact mechanism remains under investigation but is thought to involve apoptosis induction.
  • Animal Model Research : Ongoing studies are assessing the efficacy and safety of this compound in animal models. Early results suggest promising anticancer properties without significant toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

  • N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (Compound B) :
    This compound shares the triazine backbone and substituents (phenyl, trifluoromethyl) with Compound A but lacks the carbohydrazide moiety. Instead, it features a methylamine group at position 4. This difference reduces its molecular weight (254.21 g/mol vs. ~395 g/mol for Compound A) and alters solubility (higher hydrophilicity for Compound B) .

  • 4-Chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide (Compound C): A positional isomer of Compound A, differing only in the chloro-substitution on the benzene ring (para vs. meta). This minor structural variation could affect dipole moments and binding affinity, as para-substituted analogues often exhibit enhanced steric hindrance in molecular docking studies .

Functional Group Analogues

  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (Compound D) :
    Replaces the triazine core with a thiazolo-triazole system. The thiazole ring introduces sulfur-based π-interactions, while the ethanediamide group provides flexibility compared to the rigid carbohydrazide in Compound A. Bioactivity data suggest Compound D has lower insecticidal efficacy but improved antifungal activity compared to triazine derivatives .

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    A commercial fungicide with a benzamide backbone and trifluoromethyl group. Unlike Compound A, flutolanil lacks a heterocyclic core but shares the trifluoromethyl motif, which is critical for inhibiting succinate dehydrogenase in fungi. Its logP (~4.1) is higher than Compound A, indicating greater lipid solubility .

Agrochemical Derivatives

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide with a urea linkage instead of carbohydrazide. The urea group facilitates hydrogen bonding with chitin synthase, a target absent in Compound A’s presumed mode of action. Diflubenzuron’s efficacy against Lepidoptera larvae contrasts with Compound A’s broader spectrum in preliminary trials .

Comparative Data Table

Property Compound A Compound B Compound D Flutolanil
Core Structure 1,2,4-Triazine + carbohydrazide 1,2,4-Triazine + methylamine Thiazolo-triazole + ethanediamide Benzamide
Molecular Weight (g/mol) ~395 (estimated) 254.21 ~450 (estimated) 323.3
logP ~3.2 ~2.5 ~3.8 ~4.1
Key Substituents 3-Cl, CF3, methyl carbohydrazide Phenyl, CF3, methylamine 4-Methoxyphenyl, thiazole Trifluoromethyl, isopropoxy
Primary Bioactivity Broad-spectrum agrochemical (hypothesized) Not reported Antifungal Fungicidal
Stability Stable under acidic conditions Sensitive to hydrolysis Photolabile Heat-stable
References

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : Compound A’s synthesis likely involves coupling a 3-chlorobenzenecarbohydrazide with a preformed 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine intermediate, analogous to methods described for related hydrazides .
  • Bioactivity Trends : The trifluoromethyl group in Compound A and flutolanil enhances target binding via hydrophobic and electrostatic interactions, but Compound A’s triazine core may allow for multi-site inhibition, reducing resistance risk compared to benzamides .
  • Thermodynamic Stability : Computational modeling (unpublished data cited in ) suggests Compound A’s meta-chloro substitution minimizes steric clashes in enzyme active sites compared to its para-isomer (Compound C).

Q & A

What are the optimal synthetic routes for 3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide, and how can competing reaction pathways be minimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the triazine core. A common approach is:

  • Step 1 : Formation of the trifluoromethyl-substituted triazine ring via nucleophilic substitution or cyclization. For example, hydrazine can react with 1,2,4-oxadiazole precursors to trigger ring enlargement, yielding triazinone derivatives .
  • Step 2 : Introduction of the phenyl and methyl groups through coupling reactions. Chlorination at the 3-position of the triazine ring may require reagents like POCl₃ or TCCA (trichloroisocyanuric acid) under controlled conditions .
  • Step 3 : Hydrazide linkage formation via condensation between a carboxylic acid derivative (e.g., activated ester) and methylhydrazine.

Challenges : Competing pathways, such as Boulton-Katritzky rearrangements, can lead to undesired byproducts (e.g., triazoles instead of triazines). To suppress these, optimize reaction stoichiometry, use low-temperature conditions, and select solvents like MeCN or THF to favor triazine formation .

What advanced analytical techniques are recommended to resolve structural ambiguities in this compound, particularly regarding stereochemistry and regiochemistry?

  • X-ray Crystallography : Definitive for confirming regiochemistry of substituents on the triazine ring and the hydrazide linkage. For example, dihedral angles between the triazine and benzene rings can distinguish between possible isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects minor impurities (e.g., chlorine isotope patterns).
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) :
    • ¹⁹F NMR identifies trifluoromethyl group orientation and coupling with adjacent protons.
    • NOESY/ROESY experiments clarify spatial proximity of substituents, critical for confirming stereochemistry .

How does the trifluoromethyl group influence the compound’s agrochemical activity, and what mechanistic studies support this?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane penetration and target binding. In agrochemicals (e.g., fluazinam analogs), this group disrupts fungal mitochondrial respiration by inhibiting complex II (succinate dehydrogenase) .
Methodological Insight :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified fungal enzymes.
  • Molecular Docking : Use computational models (e.g., AutoDock) to predict interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

How can researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Purity Variability : Use HPLC (≥99% purity) and LC-MS to exclude impurities as confounding factors.
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme or cell-based assays.
  • Isomer Identification : Separate regioisomers via preparative HPLC or chiral columns, then test individually .

Case Example : Competitive pathways in synthesis (e.g., triazine vs. triazole formation) can yield structurally similar byproducts with divergent bioactivity. Rigorous purification and structural confirmation are critical .

What computational strategies are effective for predicting the environmental fate and degradation pathways of this compound?

  • Quantum Chemical Calculations (DFT) : Predict hydrolysis rates and sites of oxidative cleavage. The trifluoromethyl group is resistant to hydrolysis but susceptible to photolytic degradation.
  • QSAR Models : Estimate biodegradation potential (e.g., using EPI Suite™) based on logP and electron-withdrawing substituents .
  • Metabolite Identification : Simulate metabolic pathways via software like MetaSite, focusing on hepatic cytochrome P450 interactions .

What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Salt Formation : Pair the hydrazide with counterions (e.g., HCl) to enhance aqueous solubility.
  • Prodrug Design : Modify the hydrazide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve systemic delivery and reduce off-target effects .

Validation : Monitor solubility via shake-flask methods and bioavailability through pharmacokinetic studies in rodent models .

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